Cas no 56745-53-0 (methyl cyclohept-1-ene-1-carboxylate)

methyl cyclohept-1-ene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Cycloheptene-1-carboxylic acid, methyl ester
- methyl cycloheptene-1-carboxylate
- DTXSID30340527
- cycloheptene-1-carboxylic acid methyl ester
- 56745-53-0
- methylcyclohept-1-ene-1-carboxylate
- PAOWPFAMGAUOEY-UHFFFAOYSA-N
- methyl cyclohept-1-ene-1-carboxylate
- AKOS024050362
- FT-0747469
- EN300-111299
- SCHEMBL4710137
- Methyl 1-cycloheptene-1-carboxylate #
- Methyl 1-cycloheptene-1-carboxylate
-
- インチ: InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3
- InChIKey: PAOWPFAMGAUOEY-UHFFFAOYSA-N
- ほほえんだ: C1(C(OC)=O)CCCCCC=1
計算された属性
- せいみつぶんしりょう: 154.09942
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 26.3
methyl cyclohept-1-ene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B498065-100mg |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 100mg |
$ 295.00 | 2022-06-07 | ||
Enamine | EN300-111299-10g |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-111299-10.0g |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 10g |
$4852.0 | 2023-06-09 | |
1PlusChem | 1P01A1E9-50mg |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 50mg |
$369.00 | 2025-03-04 | |
Enamine | EN300-111299-0.5g |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 0.5g |
$879.0 | 2023-10-27 | |
Enamine | EN300-111299-5.0g |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 5g |
$3273.0 | 2023-06-09 | |
A2B Chem LLC | AV47185-250mg |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 250mg |
$624.00 | 2024-04-19 | |
A2B Chem LLC | AV47185-50mg |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 50mg |
$311.00 | 2024-04-19 | |
1PlusChem | 1P01A1E9-500mg |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 500mg |
$1149.00 | 2023-12-16 | |
1PlusChem | 1P01A1E9-5g |
methyl cyclohept-1-ene-1-carboxylate |
56745-53-0 | 95% | 5g |
$4108.00 | 2023-12-16 |
methyl cyclohept-1-ene-1-carboxylate 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
methyl cyclohept-1-ene-1-carboxylateに関する追加情報
Introduction to Methyl cyclohept-1-ene-1-carboxylate (CAS No. 56745-53-0)
Methyl cyclohept-1-ene-1-carboxylate, with the chemical formula C9H14O2, is a significant compound in the field of organic chemistry and pharmaceutical research. This methyl cyclohept-1-ene-1-carboxylate derivative has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound's unique structure, featuring a cycloheptene ring substituted with a carboxylate group and a methyl ester, makes it a valuable intermediate in various chemical syntheses.
The CAS No. 56745-53-0 of this compound provides a unique identifier that ensures consistency and accuracy in its classification and use across different scientific disciplines. This numerical registration system is crucial for researchers and manufacturers to distinguish it from other similar compounds and to maintain traceability in industrial and academic settings.
In recent years, the study of methyl cyclohept-1-ene-1-carboxylate has been influenced by advancements in computational chemistry and molecular modeling. These technologies have enabled scientists to predict the reactivity and interactions of this compound more accurately, leading to innovative synthetic pathways. For instance, computational studies have highlighted the compound's potential as a precursor in the synthesis of complex organic molecules, including those with pharmaceutical applications.
One of the most intriguing aspects of methyl cyclohept-1-ene-1-carboxylate is its role as a building block in the development of novel agrochemicals. Researchers have explored its derivatives as potential intermediates for herbicides and fungicides, leveraging its structural features to enhance bioactivity. The cycloheptene core provides a rigid framework that can be modified to improve binding affinity to biological targets, making it an attractive candidate for further chemical optimization.
The pharmaceutical industry has also shown interest in methyl cyclohept-1-ene-1-carboxylate due to its structural similarity to certain bioactive molecules. Studies have demonstrated that modifications of this compound can lead to the development of new drugs with improved pharmacokinetic properties. For example, researchers have investigated its potential as a scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs), where the carboxylate group can be functionalized to enhance therapeutic efficacy.
From an industrial perspective, the synthesis of methyl cyclohept-1-ene-1-carboxylate presents both challenges and opportunities. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic chemistry have provided more efficient methods for producing this compound. Transition metal catalysts, in particular, have been employed to facilitate key reactions such as cyclization and esterification, reducing the need for harsh conditions and minimizing waste.
The environmental impact of producing methyl cyclohept-1-ene-1-carboxylate is another critical consideration. As sustainable chemistry becomes increasingly important, researchers are exploring greener alternatives for its synthesis. Biocatalysis, for instance, offers a promising approach by utilizing enzymes to perform specific transformations under mild conditions. This method not only improves efficiency but also aligns with global efforts to reduce the carbon footprint of chemical manufacturing.
In conclusion, methyl cyclohept-1-ene-1-carboxylate (CAS No. 56745-53-0) represents a fascinating compound with diverse applications across multiple scientific domains. Its unique structural features make it a valuable intermediate in pharmaceuticals, agrochemicals, and synthetic chemistry. As research continues to evolve, new methodologies for its production and utilization will likely emerge, further solidifying its importance in the chemical industry.
56745-53-0 (methyl cyclohept-1-ene-1-carboxylate) 関連製品
- 10267-94-4(1-Cyclopentene-1-carboxylicacid, ethyl ester)
- 111-79-5(Methyl 2-nonenoate)
- 1128-10-5(dimethyl cyclobutene-1,2-dicarboxylate)
- 1617-22-7(1-Cyclohexene-1-carboxylicacid, ethyl ester)
- 18448-47-0(Methyl Cyclohex-1-enecarboxylate)
- 25662-28-6(methyl cyclopent-1-ene-1-carboxylate)
- 2138570-15-5(1-chloro-N-[1-(methoxymethyl)cyclopropyl]-N-methylmethanesulfonamide)
- 1432680-10-8(2-(chloromethyl)-5-methoxy-3H-imidazo4,5-bpyridine)
- 1602587-14-3(3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)
- 1261977-49-4(2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)



